molecular formula C16H9ClFNO2 B414465 (4Z)-2-(4-chlorophenyl)-4-[(4-fluorophenyl)methylidene]-1,3-oxazol-5-one

(4Z)-2-(4-chlorophenyl)-4-[(4-fluorophenyl)methylidene]-1,3-oxazol-5-one

Cat. No.: B414465
M. Wt: 301.7g/mol
InChI Key: NBZBYTRKXVDUEC-ZROIWOOFSA-N
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Description

(4Z)-2-(4-chlorophenyl)-4-[(4-fluorophenyl)methylidene]-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a chloro-substituted phenyl group and a fluoro-substituted benzylidene group attached to an oxazole ring. Oxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(4-chlorophenyl)-4-[(4-fluorophenyl)methylidene]-1,3-oxazol-5-one typically involves the following steps:

  • Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide. For instance, 4-chloroacetophenone can react with formamide under acidic conditions to form the oxazole ring.

  • Introduction of the Benzylidene Group: : The benzylidene group can be introduced via a condensation reaction between the oxazole derivative and 4-fluorobenzaldehyde. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

  • Reduction: : Reduction of the oxazole ring or the benzylidene group can yield various reduced forms of the compound, such as dihydro-oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Benzyl alcohol or benzaldehyde derivatives.

    Reduction: Dihydro-oxazole derivatives.

    Substitution: Various substituted phenyl or benzylidene derivatives.

Scientific Research Applications

(4Z)-2-(4-chlorophenyl)-4-[(4-fluorophenyl)methylidene]-1,3-oxazol-5-one has several applications in scientific research:

  • Medicinal Chemistry: : This compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets.

  • Biological Research: : It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

  • Industrial Applications: : The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4Z)-2-(4-chlorophenyl)-4-[(4-fluorophenyl)methylidene]-1,3-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity. The oxazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active site of the target protein.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-phenyl)-4H-oxazol-5-one: Lacks the benzylidene group, which may reduce its biological activity.

    4-(4-Fluoro-benzylidene)-4H-oxazol-5-one: Lacks the chloro-phenyl group, which may affect its binding properties.

Uniqueness

(4Z)-2-(4-chlorophenyl)-4-[(4-fluorophenyl)methylidene]-1,3-oxazol-5-one is unique due to the presence of both chloro and fluoro substituents, which enhance its chemical stability and biological activity. The combination of these groups with the oxazole ring makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H9ClFNO2

Molecular Weight

301.7g/mol

IUPAC Name

(4Z)-2-(4-chlorophenyl)-4-[(4-fluorophenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C16H9ClFNO2/c17-12-5-3-11(4-6-12)15-19-14(16(20)21-15)9-10-1-7-13(18)8-2-10/h1-9H/b14-9-

InChI Key

NBZBYTRKXVDUEC-ZROIWOOFSA-N

SMILES

C1=CC(=CC=C1C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)F

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl)F

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)F

Origin of Product

United States

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